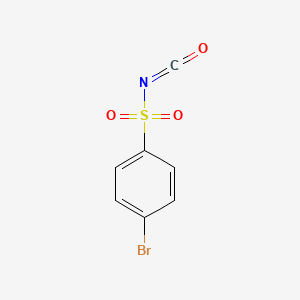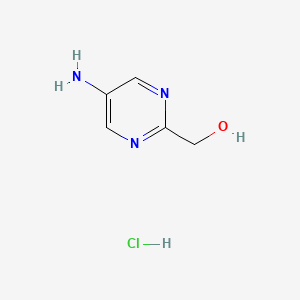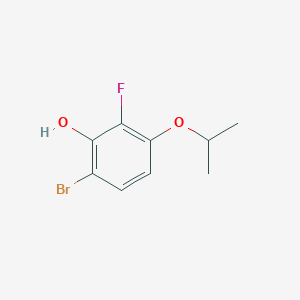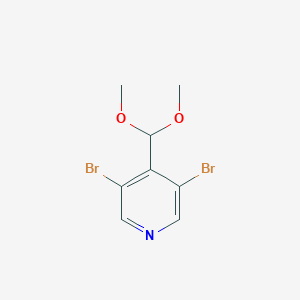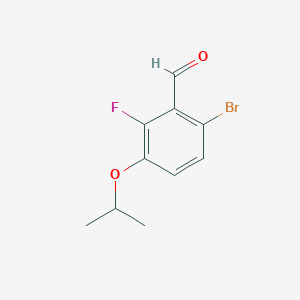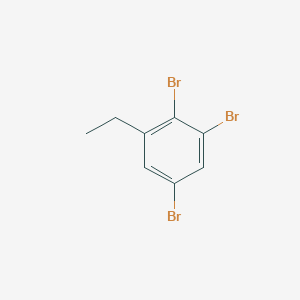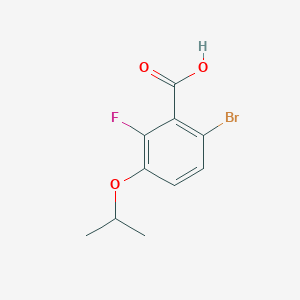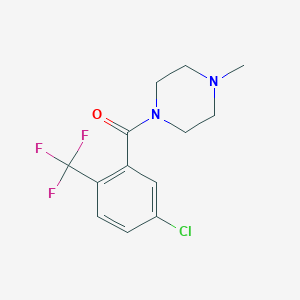
(5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone” is a benzamide derivative . It has been identified as a side product in the synthesis of certain benzothiazinones .
Synthesis Analysis
This compound is formed as a result of competitive reaction pathways during the synthesis of the BTZ 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one . The original synthetic route involves reacting the corresponding benzoyl isothiocyanate with piperidine as a secondary amine .Chemical Reactions Analysis
As mentioned earlier, this compound is formed as a side product in the synthesis of certain benzothiazinones . The synthesis involves a nucleophilic attack during which competitive reaction pathways lead to the formation of this compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 291.7 . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Structural Characterization in Drug Synthesis : A study by Eckhardt et al. (2020) details the crystal and molecular structure of a similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, which was identified as a side product in the synthesis of an anti-tuberculosis drug candidate (Eckhardt et al., 2020).
Synthesis and Structural Analysis : Karthik et al. (2021) synthesized a related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. This study focused on characterizing the compound using various spectroscopic techniques and revealed insights into its molecular structure, confirming the conformation of the piperidine ring and various intermolecular interactions (Karthik et al., 2021).
Synthesis and Antimicrobial Activity : Mallesha and Mohana (2014) investigated the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. The study identified compounds with significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Crystal Structure Analysis : A study by Revathi et al. (2015) focused on the crystal structure of an adduct comprising a common (4-chlorophenyl)methanone component with 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents. The research provided detailed insights into the molecular orientation and intermolecular hydrogen bonds in the crystal structure (Revathi et al., 2015).
Research on Synthesis Methods : Zheng Rui (2010) explored the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating a process that yielded reasonable overall yield and confirmed the structures of intermediates and the target compound (Zheng Rui, 2010).
Antileukemic Activity : A study by Vinaya et al. (2011) synthesized and evaluated the antiproliferative activity of various (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives against leukemia cells, discovering compounds with significant anticancer potential (Vinaya et al., 2011).
properties
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-9-4-5-11(13(15,16)17)10(8-9)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJANKAGMMYZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

